N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C25H19N3O3S3 and its molecular weight is 505.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in cancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C18H18N4O2S3
- Molecular Weight : 402.56 g/mol
- IUPAC Name : this compound
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . The following sections summarize key findings from recent research.
1. Cytotoxicity Studies
A study published in Molecules evaluated the cytotoxic effects of various benzothiazole derivatives on cancer cell lines. The compound exhibited significant antiproliferative activity against both HCT116 (colon cancer) and HeLa (cervical cancer) cell lines. The half-maximal inhibitory concentration (IC50) values were determined as follows:
Compound | Cell Line | IC50 (µM) |
---|---|---|
N-[3-(1,3-benzothiazol-2-yl)-...] | HCT116 | 3.670 |
N-[3-(1,3-benzothiazol-2-yl)-...] | HeLa | 2.642 |
These results indicate that the compound effectively reduces cell viability at low micromolar concentrations, suggesting its potential as an anticancer agent .
2. Mechanism of Action
The mechanism by which this compound exerts its cytotoxic effects involves the inhibition of critical signaling pathways associated with cell survival and proliferation. Specifically, it has been shown to inhibit the ATR kinase pathway, which plays a vital role in DNA damage response (DDR). Immunoblot assays demonstrated that treatment with the compound led to decreased phosphorylation of Chk1 at Ser 317 in HeLa cells .
Case Studies
Case Study 1: Antiproliferative Activity in Pancreatic Cancer
In a study assessing various benzothiazole derivatives for their antiproliferative effects on pancreatic cancer cell lines, the compound demonstrated a marked reduction in cell viability at concentrations as low as 0.5 µM. This study highlighted its potential for combination therapy with established chemotherapeutics like Gemcitabine (GEM), enhancing overall efficacy .
Case Study 2: Multikinase Inhibition
Another investigation focused on a series of benzothiazole derivatives indicated that compounds similar to N-[3-(1,3-benzothiazol-2-yl)-...] acted as multikinase inhibitors. These compounds displayed broad-spectrum antiproliferative activity across various cancer types, further supporting their development as therapeutic agents .
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S3/c1-13-6-8-16-20(10-13)34-25(22(16)24-26-17-4-2-3-5-19(17)33-24)27-23(29)21-12-14-11-15(28(30)31)7-9-18(14)32-21/h2-5,7,9,11-13H,6,8,10H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJYCABGOQJHSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(S5)C=CC(=C6)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.